molecular formula C21H23N3O2 B11348487 [3-(1H-benzimidazol-2-yl)piperidin-1-yl](4-ethoxyphenyl)methanone

[3-(1H-benzimidazol-2-yl)piperidin-1-yl](4-ethoxyphenyl)methanone

Cat. No.: B11348487
M. Wt: 349.4 g/mol
InChI Key: RIAVKZFMEXWNGL-UHFFFAOYSA-N
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Description

2-[1-(4-ethoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a piperidine ring, a benzodiazole ring, and an ethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-ethoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Ethoxybenzoyl Group: The ethoxybenzoyl group is introduced via acylation reactions, often using ethoxybenzoyl chloride in the presence of a base.

    Formation of the Benzodiazole Ring: The benzodiazole ring is formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-ethoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(4-ethoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-ethoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole
  • 2-[1-(4-chlorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole
  • 2-[1-(4-fluorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole

Uniqueness

2-[1-(4-ethoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the benzoyl group.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone

InChI

InChI=1S/C21H23N3O2/c1-2-26-17-11-9-15(10-12-17)21(25)24-13-5-6-16(14-24)20-22-18-7-3-4-8-19(18)23-20/h3-4,7-12,16H,2,5-6,13-14H2,1H3,(H,22,23)

InChI Key

RIAVKZFMEXWNGL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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